3-Bromo-1-(p-tolyl)-1H-1,2,4-triazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8BrN3 |
|---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
3-bromo-1-(4-methylphenyl)-1,2,4-triazole |
InChI |
InChI=1S/C9H8BrN3/c1-7-2-4-8(5-3-7)13-6-11-9(10)12-13/h2-6H,1H3 |
InChI Key |
BLKDMACKROBMPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)Br |
Origin of Product |
United States |
Iii. Advanced Spectroscopic and Structural Elucidation of 3 Bromo 1 P Tolyl 1h 1,2,4 Triazole
Single-Crystal X-ray Diffraction (SCXRD) Analysis
A definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, SCXRD provides precise information about the molecular geometry and intermolecular interactions. To date, a specific crystallographic study for 3-Bromo-1-(p-tolyl)-1H-1,2,4-triazole has not been reported in publicly accessible databases. However, analysis of related structures, such as 5-(4-pyridyl)-4-(p-tolyl)-1H-1,2,4-triazole, reveals key structural features that could be anticipated. nih.gov
SCXRD analysis would provide the exact bond lengths and angles of the this compound molecule. For the triazole ring, typical C-N and N-N bond lengths would be expected to show partial double bond character, indicative of its aromaticity. The C-Br bond length would be a key parameter, as would the geometry of the p-tolyl group and its orientation relative to the triazole ring. The dihedral angle between the plane of the triazole ring and the plane of the p-tolyl ring is a critical conformational parameter. In a related compound, 3-phenyl-5-p-tolyl-4-(3,4,5-trimethoxybenzylamino)-4H-1,2,4-triazole, the dihedral angle between the p-tolyl ring and the triazole ring was found to be 52.9 (1)°. bohrium.com
The way molecules arrange themselves in a crystal lattice is determined by intermolecular forces. In the case of this compound, one would expect to observe various non-covalent interactions. While lacking oxygen, C-H···N interactions between the hydrogen atoms of the p-tolyl group or the triazole ring and the nitrogen atoms of neighboring triazole rings would likely play a significant role in the crystal packing. Pi-pi stacking interactions between the aromatic triazole and p-tolyl rings of adjacent molecules are also highly probable. In the crystal structure of 5-(4-pyridyl)-4-(p-tolyl)-1H-1,2,4-triazole, the structure is consolidated by C—H···π hydrogen-bonding interactions and by π–π stacking interactions. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. While specific NMR data for this compound is not available, the expected chemical shifts and coupling patterns can be predicted based on the analysis of similar compounds.
The ¹H NMR spectrum would provide information about the different types of protons and their connectivity. The p-tolyl group would exhibit a characteristic pattern: a singlet for the methyl protons (around 2.3-2.5 ppm) and two doublets in the aromatic region (typically 7.0-8.0 ppm) for the four aromatic protons, showing ortho-coupling. The lone proton on the triazole ring (H-5) would appear as a singlet, likely at a downfield chemical shift (8.0-9.0 ppm) due to the electron-withdrawing nature of the triazole ring.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| CH₃ (p-tolyl) | 2.3 - 2.5 | Singlet (s) | N/A |
| Ar-H (ortho to CH₃) | 7.2 - 7.4 | Doublet (d) | ~8.0 |
| Ar-H (ortho to N) | 7.5 - 7.8 | Doublet (d) | ~8.0 |
The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbon of the methyl group would appear at a high field (around 20-25 ppm). The aromatic carbons of the p-tolyl group would resonate in the range of 120-140 ppm. The two carbon atoms of the triazole ring would have distinct chemical shifts; the carbon bearing the bromine atom (C-3) would be significantly influenced by the halogen's electronegativity and heavy atom effect, while the carbon with the proton (C-5) would appear at a different chemical shift.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| CH₃ (p-tolyl) | 20 - 25 |
| Aromatic Carbons (p-tolyl) | 120 - 142 |
| C3-Br (Triazole) | 145 - 155 |
To unambiguously assign all proton and carbon signals, 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the ortho-protons on the p-tolyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This would establish the direct one-bond correlations between protons and the carbons they are attached to. For instance, it would link the triazole proton signal to the C-5 carbon signal and the aromatic proton signals to their respective carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) correlations between protons and carbons. This would be crucial for definitively establishing the connectivity of the molecule. For example, correlations would be expected between the triazole proton (H-5) and the triazole carbon C-3, as well as between the aromatic protons of the p-tolyl ring and the triazole carbon C-5, and the nitrogen-linked aromatic carbon.
The application of these advanced spectroscopic techniques is fundamental for the unequivocal structural confirmation and for understanding the electronic properties of this compound. The acquisition and publication of experimental SCXRD and comprehensive NMR data for this compound would be a valuable contribution to the field of heterocyclic chemistry.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry is an indispensable tool for the precise determination of a compound's molecular formula by measuring the mass-to-charge ratio (m/z) to a high degree of accuracy. For this compound, with a molecular formula of C₉H₈BrN₃, the expected exact mass can be calculated. The presence of bromine is particularly notable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two major peaks in the mass spectrum separated by approximately 2 Da.
Molecular Ion Peak and Isotopic Pattern
The theoretical monoisotopic mass of the molecular ion [M]⁺ is calculated to be 236.9905 m/z. In an HRMS spectrum, this would be observed as a pair of peaks corresponding to the two bromine isotopes.
Table 1: Theoretical HRMS Data for the Molecular Ion of this compound
| Ion | Molecular Formula | Calculated m/z |
| [M(⁷⁹Br)]⁺ | C₉H₈⁷⁹BrN₃ | 236.9905 |
| [M(⁸¹Br)]⁺ | C₉H₈⁸¹BrN₃ | 238.9885 |
| [M+H(⁷⁹Br)]⁺ | C₉H₉⁷⁹BrN₃ | 237.9983 |
| [M+H(⁸¹Br)]⁺ | C₉H₉⁸¹BrN₃ | 239.9963 |
Fragmentation Pathway Analysis
A likely primary fragmentation step would be the cleavage of the N-N bond in the triazole ring or the bond between the tolyl group and the triazole ring. Another possibility is the loss of the bromine atom. Subsequent fragmentations could involve the loss of nitrogen gas (N₂) or other small molecules.
Proposed Fragmentation Pathway:
Loss of Bromine: The molecular ion could lose a bromine radical to form an ion at m/z 158.
Cleavage of the Tolyl Group: The bond between the p-tolyl group and the triazole ring could break, leading to the formation of a tolyl cation (m/z 91) and a bromo-triazole radical, or a bromo-triazole cation (m/z 147/149) and a tolyl radical.
Ring Cleavage: The triazole ring itself could fragment, potentially through the loss of N₂ to yield various smaller charged fragments.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of the p-tolyl group and the 1,2,4-triazole (B32235) ring.
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretching | Aromatic (p-tolyl and triazole) |
| 2950-2850 | C-H stretching | Methyl (CH₃) of tolyl group |
| 1610-1500 | C=C stretching | Aromatic ring (p-tolyl) |
| 1550-1450 | C=N stretching | Triazole ring |
| 1450-1370 | C-H bending | Methyl (CH₃) of tolyl group |
| 1250-1000 | C-N stretching | Triazole ring |
| 850-800 | C-H out-of-plane bending | 1,4-disubstituted (para) benzene (B151609) ring |
| 700-600 | C-Br stretching | Bromo-group |
The spectrum would likely show sharp peaks in the aromatic C-H stretching region just above 3000 cm⁻¹ and aliphatic C-H stretching from the methyl group just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic and triazole rings would appear in the 1610-1450 cm⁻¹ region. A key indicator of the p-tolyl substitution pattern would be the strong C-H out-of-plane bending vibration in the 850-800 cm⁻¹ range. The C-Br stretching vibration is expected to be observed in the lower frequency region of the spectrum.
Elemental Analysis (CHN) for Empirical Formula Confirmation
Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This data is crucial for confirming the empirical formula, which can then be compared with the molecular formula determined by mass spectrometry. For this compound (C₉H₈BrN₃), the theoretical elemental composition can be calculated based on its molecular weight of 238.09 g/mol .
Table 3: Theoretical Elemental Analysis Data for this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |
| Carbon | C | 12.01 | 9 | 108.09 | 45.41 |
| Hydrogen | H | 1.01 | 8 | 8.08 | 3.40 |
| Bromine | Br | 79.90 | 1 | 79.90 | 33.56 |
| Nitrogen | N | 14.01 | 3 | 42.03 | 17.65 |
| Total | 238.10 | 100.00 |
Experimental results from a CHN analyzer that closely match these theoretical percentages would provide strong evidence for the proposed molecular formula.
Iv. Reactivity and Chemical Transformations of 3 Bromo 1 P Tolyl 1h 1,2,4 Triazole
Reactivity Profiles of the 1,2,4-Triazole (B32235) Ring System
The 1,2,4-triazole ring exhibits a distinct reactivity profile. The nitrogen atoms, being electron-rich, are susceptible to electrophilic attack, while the electron-deficient carbon atoms are prone to nucleophilic attack. chemicalbook.comnih.gov This dual reactivity allows for a wide range of chemical transformations.
Due to the electron-withdrawing nature of the three nitrogen atoms in the ring, the carbon atoms (C3 and C5) of the 1,2,4-triazole system are electron-deficient. chemicalbook.com Consequently, electrophilic substitution on the carbon atoms is generally not favored.
Conversely, the nitrogen atoms possess high electron density and are the primary sites for electrophilic attack. chemicalbook.comnih.gov Common electrophilic substitution reactions involving the nitrogen atoms of the 1,2,4-triazole ring include:
Protonation: The parent 1H-1,2,4-triazole is readily protonated, for instance at the N4 position in the presence of strong acids like concentrated HCl, to form a triazolium salt. chemicalbook.com
Alkylation: N-alkylation is a common reaction. For the unsubstituted 1H-1,2,4-triazole, alkylation can occur at either the N1 or N4 position, with the regioselectivity depending on the reaction conditions. chemicalbook.com In the case of 3-bromo-1-(p-tolyl)-1H-1,2,4-triazole, the N1 position is already substituted, leaving the N2 and N4 atoms as potential sites for further electrophilic attack, although this is less common and can lead to the formation of quaternary triazolium salts.
Metalation: The NH protons of unsubstituted 1,2,4-triazoles are acidic and can be easily deprotonated by bases to form metal salts. chemicalbook.com
For this compound, the primary sites for electrophilic attack remain the N2 and N4 nitrogen atoms.
The carbon atoms of the 1,2,4-triazole ring are π-deficient, making them susceptible to nucleophilic substitution, particularly when bearing a suitable leaving group. chemicalbook.comnih.gov In this compound, the bromine atom at the C3 position is an excellent leaving group. This facilitates nucleophilic substitution reactions at this position. nbinno.com
A wide range of nucleophiles can displace the bromide ion, allowing for the introduction of various functional groups onto the triazole ring. This reactivity is a cornerstone for the synthesis of diverse 1,2,4-triazole derivatives. Halogenated 1H-1,2,4-triazole nucleosides have been shown to undergo nucleophilic substitution to introduce groups such as water, aziridine, and chloride ions. researchgate.net This highlights the potential for the bromine atom in this compound to be replaced by various nucleophiles, making it a versatile intermediate in organic synthesis. nbinno.com
In recent years, direct C-H bond functionalization has emerged as a powerful and atom-economical strategy for the synthesis and modification of heterocyclic compounds, including 1,2,4-triazoles. rsc.orgresearchgate.net This approach avoids the need for pre-functionalized starting materials, shortening synthetic routes. For 1-substituted 1,2,4-triazoles like this compound, the C5-H bond is the primary target for such transformations. researchgate.netnih.gov Both palladium and copper-based catalytic systems have been extensively developed for this purpose. rsc.org
Palladium catalysis is a highly effective method for the direct C-H arylation of 1,2,4-triazoles. rsc.orgnih.gov Research has demonstrated that 1-substituted 1,2,4-triazoles can be arylated at the C5 position using aryl halides in the presence of a palladium catalyst. rsc.orgresearchgate.net These reactions typically employ a palladium(II) source, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), often in combination with phosphine (B1218219) ligands and a base. nih.gov The development of these methods has provided a general approach for synthesizing complex, multi-substituted aryl-1,2,4-triazoles. researchgate.netnih.gov
| Triazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1-Methyl-1,2,4-triazole | Aryl Bromides | Pd(OAc)₂ / Phosphonium Salts | K₂CO₃ | Toluene | Varies | rsc.org |
| 1,4-Disubstituted 1,2,3-triazole | Phenyl Bromide | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene | Good | nih.gov |
| 1-Alkyl-1,2,4-triazole | Aryl Halides | Palladium Catalyst | - | - | Varies | researchgate.netnih.gov |
Copper-catalyzed C-H functionalization offers a more economical alternative to palladium-based systems. rsc.org Various copper-catalyzed methods have been developed for the synthesis and functionalization of 1,2,4-triazoles. acs.orgnih.gov A notable example is the use of a copper-diamine catalyst system for the C-H arylation of the 1,2,4-triazole ring with aryl bromides. rsc.orgresearchgate.net These reactions often proceed under aerobic conditions, using oxygen from the air as a green oxidant. acs.org
| Triazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1,2,4-Triazole | Aryl Bromides | Cu-Diamine Complex | LiOtBu | Dioxane | Good | rsc.org |
| Amidines | Trialkylamines, DMSO, DMF | Copper Catalyst / O₂ | K₃PO₄ | - | Good | nih.gov |
| Bisarylhydrazones | - | Cu(II) / Air | - | - | Good | acs.org |
A key feature of the C-H functionalization of 1-substituted 1,2,4-triazoles is its high regioselectivity. researchgate.net For a substrate like this compound, the C-H bond at the C5 position is the most acidic and sterically accessible site for metalation and subsequent functionalization. The electronic character of the triazole ring directs the catalytic reaction preferentially to this position. researchgate.netnih.gov
Both palladium and copper-catalyzed systems have demonstrated the ability to regioselectively functionalize the C5 position of 1-substituted triazoles. researchgate.netresearchgate.netresearchgate.net For instance, a copper-diamine catalyst system was used to achieve C-H arylation of a simple 1,2,4-triazole substrate specifically at the C5 position. researchgate.net Similarly, palladium-catalyzed methods have been developed for the regioselective C5 arylation of various 1-substituted triazoles. nih.govresearchgate.net This predictable regioselectivity makes C-H activation a valuable tool for elaborating the structure of compounds like this compound, allowing for the synthesis of 3,5-disubstituted-1-(p-tolyl)-1H-1,2,4-triazoles.
Directed and Undirected C-H Functionalization of the Triazole Backbone
Chemical Transformations Involving the Bromine Substituent at Position 3
The carbon-bromine bond at the C3 position of the triazole ring is the primary site for many important synthetic transformations. The electron-deficient nature of the 1,2,4-triazole ring enhances the susceptibility of the C3 position to reactions typically observed for aryl and heteroaryl halides.
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing new carbon-carbon bonds, and the bromine atom on the triazole ring makes the compound an excellent substrate for such transformations. mdpi.com
Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction, or Suzuki coupling, involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgyonedalabs.com This reaction is highly effective for creating biaryl or vinyl-substituted heterocyclic systems. For this compound, this transformation allows for the introduction of a wide variety of aryl, heteroaryl, or alkenyl groups at the C3 position. The catalytic cycle generally involves the oxidative addition of the bromo-triazole to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the final product and regenerate the catalyst. libretexts.org While specific studies on this exact molecule are not prevalent, the reaction is well-documented for other bromo-triazoles and related heterocycles. organic-chemistry.orgresearchgate.net
Representative Conditions for Suzuki-Miyaura Coupling
| Component | Example | Role |
|---|---|---|
| Substrate | This compound | Electrophile |
| Coupling Partner | Phenylboronic acid | Nucleophile |
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ | Active metal center |
| Ligand | SPhos, XPhos, or PPh₃ | Stabilizes catalyst, promotes reaction |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Activates the boronic acid |
| Solvent | Dioxane/H₂O, Toluene, or DMF | Reaction medium |
| Temperature | 80-120 °C | Provides activation energy |
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This method is invaluable for the synthesis of arylalkynes and conjugated enynes. The bromine at position 3 of this compound can be readily displaced to introduce an alkynyl moiety. The reaction typically proceeds under mild conditions, making it compatible with a wide range of functional groups. wikipedia.orgorganic-chemistry.org The generally accepted mechanism involves a palladium cycle for the activation of the aryl halide and a copper cycle for the activation of the terminal alkyne. libretexts.org Copper-free versions of the Sonogashira coupling have also been developed. ucsb.edu
Representative Conditions for Sonogashira Coupling
| Component | Example | Role |
|---|---|---|
| Substrate | This compound | Electrophile |
| Coupling Partner | Phenylacetylene | Nucleophile |
| Pd-Catalyst | PdCl₂(PPh₃)₂ | Primary catalyst |
| Cu-Cocatalyst | CuI | Activates the alkyne |
| Base | Triethylamine (Et₃N) or Diisopropylamine | Base and often solvent |
| Solvent | THF or DMF | Reaction medium |
| Temperature | Room Temperature to 80 °C | Provides activation energy |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.org this compound serves as an excellent electrophilic partner for coupling with a diverse range of primary and secondary amines. The reaction requires a palladium catalyst, a suitable phosphine or carbene ligand, and a base. acsgcipr.orgjk-sci.com The choice of ligand is critical and often dictates the success and efficiency of the coupling, especially with challenging substrates. libretexts.org
Representative Conditions for Buchwald-Hartwig Amination
| Component | Example | Role |
|---|---|---|
| Substrate | This compound | Electrophile |
| Coupling Partner | Morpholine or Aniline | Nucleophile |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Active metal center |
| Ligand | BINAP, Xantphos, or RuPhos | Stabilizes catalyst, facilitates C-N bond formation |
| Base | NaOt-Bu or K₃PO₄ | Deprotonates the amine |
| Solvent | Toluene or Dioxane | Reaction medium |
| Temperature | 80-110 °C | Provides activation energy |
The electron-withdrawing nature of the three nitrogen atoms in the 1,2,4-triazole ring can facilitate the direct nucleophilic aromatic substitution (SNAr) of the bromine atom at the C3 position, particularly with strong nucleophiles. This pathway provides a metal-free alternative to cross-coupling reactions for introducing heteroatom substituents.
Studies on related halogenated 1,2,4-triazoles have shown that halogens can be displaced by various nucleophiles. researchgate.net For instance, sulfur nucleophiles like thiols can react to form thioethers. mdpi.com Other potent nucleophiles such as alkoxides (to form ethers), azide (B81097) ions (to form azidotriazoles, which can be further transformed), and cyanide could potentially displace the bromine under appropriate conditions. The reaction is typically promoted by heat and the use of a polar aprotic solvent.
The bromine atom at the C3 position can be removed and replaced with a hydrogen atom through reductive debromination. This transformation is useful for synthesizing the parent 1-(p-tolyl)-1H-1,2,4-triazole from its brominated precursor. A common method to achieve this is catalytic hydrogenation. Research on analogous 4-bromo-1,2,3-triazoles has demonstrated that hydrogenation is an effective method for debromination. organic-chemistry.org This process typically involves reacting the substrate with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.
Reactivity and Transformations of the p-Tolyl Substituent
The p-tolyl group attached at the N1 position of the triazole ring is also susceptible to chemical modification, primarily through reactions on the aromatic ring.
The p-tolyl ring can undergo electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. minia.edu.egmasterorganicchemistry.com The regiochemical outcome of these reactions is dictated by the directing effects of the two substituents on the ring: the methyl group and the 1,2,4-triazol-1-yl group.
Methyl Group (-CH₃): This is an activating, ortho-, para-directing group due to hyperconjugation and inductive effects.
1,2,4-Triazol-1-yl Group: Due to the high electronegativity of the nitrogen atoms, this heterocyclic substituent is strongly electron-withdrawing and therefore a deactivating group. Electron-withdrawing groups are typically meta-directors. libretexts.org
In this compound, the two substituents are para to each other. The incoming electrophile will be directed by both groups. The activating methyl group directs substitution to its ortho positions (positions 3 and 5 of the tolyl ring). The deactivating triazolyl group directs to its meta positions (also positions 3 and 5 of the tolyl ring). In this case, the directing effects of both groups are synergistic. Therefore, electrophilic attack is strongly favored at the positions ortho to the activating methyl group and meta to the deactivating triazolyl group. Common EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (using Br₂/FeBr₃). masterorganicchemistry.com
Functionalization of the Methyl Group (e.g., Benzylic Oxidation, Halogenation)
The methyl group of the p-tolyl substituent is a key site for functionalization through benzylic reactions. These reactions are valuable as they introduce new functional groups, which can then be used for further synthetic elaborations.
Benzylic Halogenation: The introduction of a halogen atom, typically bromine, at the benzylic position can be achieved through radical halogenation. N-Bromosuccinimide (NBS) is a commonly used reagent for this transformation, often in the presence of a radical initiator like benzoyl peroxide or UV light. libretexts.org This reaction proceeds via a radical chain mechanism, where a bromine radical abstracts a hydrogen atom from the methyl group to form a resonance-stabilized benzyl (B1604629) radical. libretexts.org This intermediate then reacts with a bromine source to yield the benzylic bromide. This modification converts the methyl group into a reactive handle for subsequent nucleophilic substitution or elimination reactions.
Benzylic Oxidation: The methyl group can be oxidized to various oxidation states, most commonly to a carboxylic acid. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are effective for converting the benzylic methyl group directly into a carboxyl group. This transformation significantly alters the electronic and physical properties of the molecule, introducing a polar, acidic functional group that can participate in a wide range of further reactions, such as esterification and amidation.
| Reaction Type | Typical Reagents | Product Functional Group | Potential Utility |
|---|---|---|---|
| Benzylic Bromination | N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN, UV light) | Bromomethyl (-CH₂Br) | Intermediate for nucleophilic substitution, Grignard reagent formation |
| Benzylic Oxidation | Potassium permanganate (KMnO₄), Sodium dichromate (Na₂Cr₂O₇), Chromic acid (H₂CrO₄) | Carboxylic acid (-COOH) | Amide/ester formation, further derivatization |
Exploration of Ring-Opening and Rearrangement Reactions of 1,2,4-Triazoles
While the 1,2,4-triazole ring is known for its aromaticity and general stability, certain conditions can induce it to undergo ring-opening and rearrangement reactions. ijsr.net These transformations are of significant interest as they can lead to novel heterocyclic systems that are otherwise difficult to synthesize.
The cleavage of the N-N bond within the 1,2,4-triazole ring is a challenging transformation. Unlike 1,2,3-triazoles, which are well-known to undergo denitrogenative ring-opening, 1,2,4-triazole systems are generally resistant to such reactions. researchgate.netnih.govresearchgate.net Research has indicated that N-N bond-cleaving ring-opening reactivity is an elusive and uncommon process for the 1,2,4-triazole backbone. researchgate.netnih.gov However, specific substitutions on the triazole ring can facilitate this cleavage. For instance, a novel N-N bond cleavage has been observed in 5-substituted-4-amino-3-thiol-1,2,4-triazoles when reacted with nitrochlorobenzenes, suggesting that specific electronic and steric factors can promote this otherwise difficult reaction. researchgate.net
Recent studies have unveiled a previously hidden reactivity of the 1,2,4-triazole core, induced by annulation reactions. researchgate.netnih.gov This novel strategy involves a rhodium-catalyzed or Satoh-Miura-type C-H activation and annulation process. researchgate.netresearchgate.net This method utilizes a directing group, such as a pyridine (B92270) ring appended to the triazole, to facilitate the C-H activation at a specific position. researchgate.netnih.gov The subsequent annulation with an alkyne induces significant strain and electronic perturbation in the triazole ring system, leading to an elusive N-N bond cleavage and skeletal rearrangement. researchgate.netresearchgate.net This unique reaction pathway has been successfully used to access novel molecular scaffolds, such as unsymmetrically substituted 2,2'-dipyridylamines, which are valuable ligands and fluorescent dyes. researchgate.netnih.gov
| Reaction Type | Key Features | Catalyst/Conditions | Outcome | Reference |
|---|---|---|---|---|
| Satoh-Miura-type Annulation | Requires a directing group (e.g., pyridine) on the triazole. Involves C-H activation. | Rhodium (Rh) complexes | N-N bond cleavage and skeletal rearrangement to form new heterocyclic systems (e.g., 2,2'-dipyridylamines). | researchgate.netnih.govresearchgate.net |
Strategies for Derivatization to Access Diverse Molecular Architectures
This compound is an excellent scaffold for generating diverse molecular architectures due to the presence of the reactive bromine atom. nbinno.com This atom serves as a key functional handle for a wide variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.
Common derivatization strategies include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce new aryl or vinyl substituents at the C3 position. This is a robust and widely used method for creating biaryl structures. nih.gov
Heck Coupling: Reaction with alkenes to form carbon-carbon bonds, leading to the synthesis of substituted styrenyl-triazoles.
Sonogashira Coupling: Coupling with terminal alkynes, typically using a copper co-catalyst, to introduce alkynyl moieties. These products can undergo further transformations, such as cycloadditions.
Stille Coupling: Reaction with organostannanes to form C-C bonds, offering an alternative to the Suzuki coupling with different substrate compatibility.
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form 3-amino-1,2,4-triazole derivatives. This reaction is highly valuable for accessing compounds with potential biological activity. nih.gov
Cyanation: Introduction of a nitrile group, which is a versatile precursor for amines, carboxylic acids, and other nitrogen-containing heterocycles.
These cross-coupling reactions provide a powerful platform for systematically modifying the structure of this compound, enabling the synthesis of large libraries of compounds for various applications, including medicinal chemistry and materials science. nbinno.comresearchgate.net
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/vinyl boronic acid or ester | Pd(PPh₃)₄, Pd(dppf)Cl₂, Base (e.g., K₂CO₃, Cs₂CO₃) | C-C (sp²-sp²) | 3-Aryl/vinyl-1,2,4-triazoles |
| Heck | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | C-C (sp²-sp²) | 3-Alkene-substituted-1,2,4-triazoles |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | C-C (sp²-sp) | 3-Alkynyl-1,2,4-triazoles |
| Buchwald-Hartwig | Amine (primary or secondary) | Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | C-N | 3-Amino-1,2,4-triazoles |
| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | C-C | 3-Alkyl/aryl/vinyl-1,2,4-triazoles |
V. Computational and Theoretical Chemistry Studies of 3 Bromo 1 P Tolyl 1h 1,2,4 Triazole
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For 1,2,4-triazole (B32235) derivatives, DFT, particularly using the B3LYP functional with various basis sets (e.g., 6-311G(d,p), cc-pVDZ), is a widely employed method to obtain a balance between computational cost and accuracy. nih.govresearchgate.net These calculations provide insights into the molecule's optimized geometry, electronic landscape, and spectroscopic signatures.
In computational studies of similar substituted triazoles, the geometry is optimized to find the most stable conformer. nih.gov X-ray crystallography of a related compound, 5-(4-pyridyl)-4-(p-tolyl)-1H-1,2,4-triazole, reveals a significant twist, with a dihedral angle of 71.43 (9)° between the p-tolyl and the triazole rings. nih.gov This non-planar arrangement is common in such systems and is expected for 3-Bromo-1-(p-tolyl)-1H-1,2,4-triazole as well, arising from the steric hindrance between the ortho-hydrogens of the tolyl group and the atoms of the triazole ring. DFT calculations, often performed at levels like B3LYP/6-311++G(d,p), are highly effective in reproducing experimental bond lengths and angles with minimal deviation. nih.govresearchgate.net
Table 1: Representative Dihedral Angles in a Related p-Tolyl-Substituted 1,2,4-Triazole
| Rings Involved | Experimental Dihedral Angle (°) |
|---|---|
| p-Tolyl and Triazole | 71.43 (9) |
| 2-Pyridyl and Triazole | 28.12 (10) |
| 4-Pyridyl and Triazole | 34.62 (10) |
Data sourced from a crystallographic study on 5-(4-pyridyl)-4-(p-tolyl)-1H-1,2,4-triazole. nih.gov
The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. dergipark.org.tr The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. irjweb.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich p-tolyl ring and potentially the bromine atom, while the LUMO is likely distributed over the electron-deficient 1,2,4-triazole ring. A smaller energy gap generally implies higher reactivity and lower stability. irjweb.com DFT calculations on various 1,2,4-triazole derivatives consistently show that the nature and position of substituents significantly influence the HOMO and LUMO energy levels and, consequently, the energy gap.
Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gaps for Analogous Triazole Derivatives
| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap ΔE (eV) |
|---|---|---|---|---|
| 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole | DFT/B3LYP | -6.294 | -3.253 | 3.041 |
| 3-Amino-1,2,4-triazole | B3LYP/6-311++G(d,p) | -6.598 | -0.653 | 5.945 |
| 5-phenyl-1H-1,2,4-triazol-3-amine | HF/6-31G | -9.382 | 1.879 | 11.261 |
Data sourced from computational studies on various 1,2,4-triazole derivatives. dergipark.org.trresearchgate.netntu.edu.iq
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is colored based on the electrostatic potential value: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net
In the MEP map of this compound, the most electron-rich (red) regions are expected to be located around the nitrogen atoms of the triazole ring due to their lone pairs of electrons, making them the primary sites for protonation and coordination with electrophiles. The area around the bromine atom would also exhibit negative potential. Conversely, the hydrogen atoms of the tolyl and triazole rings would represent the most electron-deficient (blue) regions. This analysis is crucial for understanding intermolecular interactions and predicting reaction sites. mdpi.com
Quantum chemical calculations are widely used to predict spectroscopic properties, which serves as a powerful method for structural confirmation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). researchgate.net By comparing the calculated shifts with experimental data, the regioselectivity of synthesis and the precise structure of the product can be confirmed. researchgate.netsemanticscholar.org
Similarly, theoretical vibrational frequencies (IR) can be computed. These calculated frequencies are often scaled by a specific factor to correct for anharmonicity and limitations of the theoretical model, leading to excellent agreement with experimental IR spectra. researchgate.netepstem.net This computational prediction aids in the assignment of vibrational modes observed in experimental spectra.
Table 3: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for a Representative Triazole Derivative
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |
|---|---|---|
| C (Aromatic) | 163.62 | 161.47 |
| C (Aromatic) | 157.80 | 155.10 |
| C (Aromatic) | 135.02 | 133.21 |
| C (Methyl) | 15.35 | 17.26 |
| C (Methyl) | 14.03 | 15.64 |
Data for ethyl 2-{[4-ethyl-5-(quinolin-8-yloxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate, calculated at the B3LYP/6-311G(d,p) level. semanticscholar.org
Mechanistic Elucidation of Reactions through Computational Modeling
Computational modeling is a vital tool for elucidating reaction mechanisms by providing detailed information about the energy landscape of a chemical reaction. This includes identifying reactants, products, intermediates, and, most importantly, transition states.
A transition state (TS) is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for a reaction to occur. By locating and characterizing the TS structure using computational methods, chemists can gain a deep understanding of reaction pathways, kinetics, and selectivity.
For reactions involving this compound, such as nucleophilic substitution at the bromine-bearing carbon or reactions involving the triazole ring nitrogens, DFT calculations can be employed to model the entire reaction pathway. For instance, in studying the protonation of the 1,2,4-triazole ring, calculations can determine which nitrogen atom is the most likely site of protonation by comparing the energies of the possible protonated intermediates and the transition states leading to them. researchgate.netdnu.dp.ua These studies involve optimizing the geometry of the transition state structure and performing a frequency calculation to confirm it is a true saddle point on the potential energy surface (characterized by a single imaginary frequency). Such insights are invaluable for predicting reaction outcomes and designing new synthetic routes.
Calculation of Reaction Energy Profiles and Kinetic Parameters
A primary application of computational chemistry is the elucidation of reaction mechanisms. This involves calculating the potential energy surface for a given reaction, which maps the energy of the system as a function of the geometric coordinates of the atoms.
Reaction Energy Profiles: By identifying the structures of reactants, transition states, intermediates, and products, a reaction energy profile can be constructed. This profile visualizes the energy changes that occur as the reaction progresses. For this compound, this could involve modeling reactions such as nucleophilic substitution at the bromine-bearing carbon or electrophilic attack on the triazole or tolyl rings. The profile would reveal whether the reaction is exothermic or endothermic and would quantify the activation energy—the energy barrier that must be overcome for the reaction to proceed.
Kinetic Parameters: The activation energy (Ea), derived from the calculated energy difference between the reactant and the transition state, is crucial for determining the reaction rate constant (k) via the Arrhenius equation. Theoretical calculations can thus predict how quickly a reaction involving the title compound will occur under specific conditions, providing essential kinetic parameters without the need for initial laboratory experiments.
Application of Advanced Theoretical Descriptors for Predicting Chemical Reactivity
Conceptual DFT provides a powerful framework for quantifying chemical reactivity through various descriptors. These indices are calculated from the electronic properties of the molecule, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. hakon-art.com
Global reactivity descriptors provide a general overview of a molecule's stability and reactivity. hakon-art.com
Chemical Potential (μ): Related to the negative of electronegativity, it measures the tendency of electrons to escape from the system. Molecules with higher chemical potential are better electron donors.
Chemical Hardness (η): This descriptor quantifies the resistance of a molecule to changes in its electron distribution. A molecule with a large HOMO-LUMO energy gap is considered "hard" and is generally less reactive and more stable. hakon-art.com Conversely, a "soft" molecule has a small HOMO-LUMO gap and is more reactive.
Electrophilicity Index (ω): This index measures the ability of a molecule to accept electrons. A higher electrophilicity index indicates a stronger capacity to act as an electrophile.
Table 1: Illustrative Global Reactivity Descriptors This table is a template illustrating how data would be presented. Specific values for this compound are not available in published literature.
| Descriptor | Symbol | Formula | Calculated Value (a.u.) |
|---|---|---|---|
| HOMO Energy | EHOMO | - | Data not available |
| LUMO Energy | ELUMO | - | Data not available |
| Energy Gap | ΔE | ELUMO - EHOMO | Data not available |
| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Data not available |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Data not available |
| Electrophilicity Index | ω | μ2 / (2η) | Data not available |
While global descriptors describe the molecule as a whole, local descriptors identify the most reactive sites within the molecule. scielo.org.mx
Fukui Functions (f(r)): This function indicates the change in electron density at a specific point in the molecule when an electron is added or removed. scielo.org.mxuchile.cl It is used to predict the sites for nucleophilic attack (where an electron is added), electrophilic attack (where an electron is removed), and radical attack. scielo.org.mx By calculating condensed Fukui functions for each atom in this compound, one could pinpoint which atoms are most susceptible to different types of reactions.
Dual Descriptors: These descriptors provide a more refined picture of local reactivity by indicating whether a specific site is electrophilic or nucleophilic in nature.
These local reactivity maps are critical for understanding the regioselectivity of reactions involving this substituted triazole.
Consideration of Solvation Effects in Theoretical Studies (e.g., PCM, Onsager Model)
Chemical reactions are most often carried out in a solvent, which can significantly influence molecular properties and reaction pathways. Computational models must account for these effects to provide realistic predictions.
Implicit Solvation Models: Methods like the Polarizable Continuum Model (PCM) and the Onsager Model treat the solvent as a continuous medium with a specific dielectric constant. scielo.org.mx These models are computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the solute's electronic structure, geometry, and reactivity descriptors. For this compound, calculations performed with a solvation model would likely show different reactivity patterns compared to gas-phase calculations, reflecting a more accurate representation of laboratory conditions. scielo.org.mx
Validation and Correlation of Theoretical Predictions with Experimental Data
The reliability of computational results is established by comparing them with experimental data. core.ac.uk
Structural Correlation: Calculated geometric parameters, such as bond lengths and angles, can be compared with data from X-ray crystallography studies.
Spectroscopic Correlation: Theoretical predictions of spectroscopic properties are frequently correlated with experimental measurements. For instance, calculated Nuclear Magnetic Resonance (NMR) chemical shifts can be compared to experimentally recorded ¹H and ¹³C NMR spectra. core.ac.uk Similarly, calculated vibrational frequencies can be validated against experimental Infrared (IR) and Raman spectra. core.ac.uk
Reactivity Correlation: The predicted most reactive sites from local reactivity descriptors can be compared with the actual products observed in synthetic experiments. If a calculation predicts that a specific nitrogen atom is the most nucleophilic site, this should correlate with the regioselectivity observed in alkylation reactions.
A strong correlation between theoretical predictions and experimental results validates the computational model used and enhances the predictive power of the theoretical study.
Vi. Research Applications and Broader Academic Relevance of 3 Bromo 1 P Tolyl 1h 1,2,4 Triazole Derivatives
Applications in Material Science and the Development of Functional Materials
The derivatives of 3-Bromo-1-(p-tolyl)-1H-1,2,4-triazole are instrumental in the development of advanced functional materials. The triazole core imparts thermal stability and high nitrogen content, while the bromo- and p-tolyl- groups provide pathways for functionalization and polymerization, leading to materials with tailored properties for specific, high-performance applications.
Nitrogen-rich heterocyclic compounds are foundational to the field of high-energy density materials (HEDMs) due to their high positive heats of formation and their decomposition into the thermodynamically stable dinitrogen gas (N₂). nih.govuni-muenchen.de The 1,2,4-triazole (B32235) ring is a prominent structural motif in the design of such materials. nih.gov While this compound is not itself an energetic material, its true value lies in its role as a synthetic intermediate. The bromine atom serves as a versatile functional handle that can be substituted with various energetic groups (explosophores) such as nitro (–NO₂) or nitramino (–NHNO₂) moieties to create advanced EMs. nih.gov
Research into fused-triazole systems and other derivatives demonstrates that the incorporation of the triazole backbone can lead to compounds with superior thermal stability and low sensitivity to impact and friction, which are critical properties for modern energetic materials. nsf.govrsc.org For instance, the design of compounds like 3-dinitromethyl-5-nitramino-1,2,4-triazole and its salts highlights a strategy where a triazole ring is heavily functionalized with energetic groups, resulting in materials with detonation performances superior to conventional explosives like RDX. nih.gov The synthesis of such complex molecules often relies on versatile precursors where a leaving group, such as bromine, facilitates the introduction of these desired functionalities.
Table 1: Comparison of Properties for Triazole-Based Energetic Compounds
| Compound Name | Density (g·cm⁻³) | Decomposition Temp. (°C) | Detonation Velocity (m·s⁻¹) | Detonation Pressure (GPa) |
|---|---|---|---|---|
| 3,6-Diamino-1H- nsf.govnih.govnih.govtriazolo[4,3-b] nsf.govnih.govnih.govtriazole (1) | 1.73 | 261 | 8695 | 32.1 |
| Hydroxylammonium salt of 3-dinitromethyl-5-nitramino-1,2,4-triazole (7) | 1.91 | 171 | 9130 | 38.0 |
| RDX (Reference) | 1.80 | 204 | 8750 | 34.0 |
This table presents data for representative energetic materials built upon triazole frameworks to illustrate the performance characteristics achievable through this class of compounds. nih.govnsf.gov
The incorporation of the 1,2,4-triazole heterocycle into polymer backbones is a proven strategy for creating high-performance polymers with enhanced thermal stability and specific functionalities. ibm.com The synthesis of 1,2,4-triazole poly(aryl ethers) via heterocyclic-activated displacement polymerization has yielded amorphous, high-molecular-weight polymers that are thermally stable and suitable for common processing techniques. ibm.com
The structure of this compound makes it an excellent monomer candidate for such polymerization reactions. The bromine atom can act as a leaving group in nucleophilic aromatic substitution reactions with various bisphenols, allowing for its integration into poly(aryl ether) chains. The resulting polymers, containing both the stable triazole ring and the p-tolyl group, are expected to exhibit high glass transition temperatures and robust thermal properties. Furthermore, given the known efficacy of triazole derivatives as corrosion inhibitors, polymers and coatings formulated from these monomers can provide active protection for metal surfaces, combining passive barrier protection with active chemical inhibition. sdit.ac.in
The field of coordination chemistry has extensively utilized 1,2,4-triazole and its derivatives as ligands for the construction of coordination polymers and metal-organic frameworks (MOFs). scispace.commdpi.com The nitrogen atoms within the triazole ring act as effective coordination sites for a variety of metal ions, enabling the formation of robust, multidimensional networks. scispace.comresearchgate.net
This compound serves as a precursor for designing specialized organic linkers for MOFs. Through chemical modification, primarily by replacing the bromine atom with another coordinating group (e.g., a carboxylate or another azole), it can be converted into a multitopic linker. The p-tolyl group can play a significant role in dictating the resulting framework's topology, porosity, and surface properties. MOFs constructed from triazole-based linkers are investigated for applications including gas storage and separation, leveraging their tunable pore sizes and chemical environments. researchgate.netnih.gov The introduction of defects into such frameworks, sometimes through the use of mixed linkers, can further enhance their adsorption properties. nih.gov
Triazole derivatives have emerged as a significant class of compounds for the development of chemosensors. nanobioletters.com The nitrogen atoms of the triazole ring can effectively bind to a range of analytes, including metal cations and anions, through various non-covalent interactions. nanobioletters.com The this compound scaffold provides a platform for the rational design of new sensory materials. The reactive bromine site is ideal for introducing chromophoric or fluorophoric units via cross-coupling reactions. This allows for the synthesis of molecules where a binding event at the triazole moiety triggers a detectable optical or electrochemical response. For instance, functionalized triazoles have been shown to be highly selective for ions like Fe²⁺. nanobioletters.com
In the realm of catalysis, MOFs derived from triazole-based linkers offer significant potential. nih.gov The metal nodes within the MOF structure can act as accessible and well-defined catalytic sites, while the organic linkers provide structural integrity and can be functionalized to modulate the catalytic environment. These materials are explored for their utility in heterogeneous catalysis. nih.gov
While direct research into this compound for energy storage applications is limited, its potential can be inferred from the properties of related triazole-based materials. Nitrogen-rich polymers and porous carbons derived from MOFs are classes of materials actively being investigated for energy storage. The high nitrogen content of triazole-containing polymers can introduce pseudocapacitive properties to electrode materials, enhancing their charge storage capacity in supercapacitors. Furthermore, MOFs built from triazole linkers can serve as precursors or templates for synthesizing nitrogen-doped porous carbon materials. These carbons are highly desirable for use in the electrodes of batteries and supercapacitors due to their high surface area, hierarchical pore structure, and enhanced conductivity.
Role in Corrosion Inhibition Studies: Understanding Mechanisms and Adsorption
Derivatives of 1,2,4-triazole are widely recognized as highly effective corrosion inhibitors for various metals and alloys, most notably for carbon steel in aggressive acidic media. nih.govsdit.ac.inrsc.org Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective film that acts as a barrier to the corrosive environment. sdit.ac.in
The inhibition mechanism is intrinsically linked to the molecular structure of the triazole derivative. The key features facilitating adsorption include:
Heteroatoms: The unshared electron pairs on the nitrogen atoms of the triazole ring can coordinate with vacant d-orbitals of iron atoms on the steel surface. sdit.ac.in
π-Electrons: The π-electron systems of the aromatic triazole and p-tolyl rings provide additional sites for interaction with the metal surface. sdit.ac.in
Studies using electrochemical techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) have confirmed the significant anticorrosive properties of triazole derivatives. nih.govrsc.orgresearchgate.net PDP studies often indicate that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. sdit.ac.inrsc.org The adsorption process typically conforms to the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. sdit.ac.inresearchgate.net The Gibbs free energy of adsorption values often suggest a mechanism involving both physisorption (electrostatic interactions) and chemisorption (covalent bond formation). researchgate.net
Table 2: Inhibition Efficiency of Selected Triazole Derivatives on Steel in 1 M HCl
| Inhibitor | Concentration (M) | Inhibition Efficiency (%) |
|---|---|---|
| (Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one (TZ1) | 5 x 10⁻⁴ | 96.0 |
| 5-(2-(9H-fluoren-9-ylidene)hydrazineyl)-4-amino-4H-1,2,4-triazole-3-thiol (TZ2) | 5 x 10⁻⁴ | 97.4 |
| Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate (B1210297) [Tria-CO₂Et] | 1 x 10⁻³ | 95.3 |
| 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetohydrazide [Tria-CONHNH₂] | 1 x 10⁻³ | 95.0 |
| 4-{(E)-[(4-hydroxy-3-methoxyphenyl)methylidene]amino}-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (HMPT) | Optimal | ~95.0 |
This table showcases the high performance of various functionalized triazole derivatives as corrosion inhibitors, as determined by electrochemical measurements. nih.govnih.govrsc.orgresearchgate.net
Investigation of Adsorption Mechanisms on Metal Surfaces (e.g., Chemisorption, Physisorption)
Derivatives of 1,2,4-triazole are widely recognized for their efficacy as corrosion inhibitors for various metals and alloys, including steel, copper, and aluminum brass. mdpi.comktu.ltroyalsocietypublishing.org Their protective action is attributed to the adsorption of the inhibitor molecules onto the metal surface, forming a barrier that isolates the metal from the corrosive environment. nih.gov This adsorption process can occur through two primary mechanisms: physisorption and chemisorption, often in a combined or mixed-type interaction. ktu.ltnih.gov
Physisorption (Physical Adsorption) involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. researchgate.net This process is generally associated with lower adsorption energies (less negative than -20 kJ/mol) and is reversible. In acidic media, for instance, triazole molecules can become protonated, leading to electrostatic attraction to the negatively charged metal surface (due to specifically adsorbed anions like Cl⁻). researchgate.net
Chemisorption (Chemical Adsorption) involves the sharing of electrons or charge transfer from the inhibitor molecule to the vacant d-orbitals of the metal atoms, resulting in the formation of a coordinate-type bond. mdpi.com This is a stronger, more specific interaction, characterized by higher adsorption energies (more negative than -40 kJ/mol). nih.gov The nitrogen atoms of the triazole ring, with their lone pairs of electrons, and the π-electrons of the aromatic systems are crucial for chemisorption. mdpi.comnih.gov The presence of heteroatoms like nitrogen and sulfur in the molecular structure enhances the adsorption and subsequent inhibition efficiency. researchgate.net
Studies on various 1,2,4-triazole derivatives have shown that the adsorption mechanism is often a combination of both physisorption and chemisorption. ktu.ltnih.gov The value of the standard free energy of adsorption (ΔG°ads) is a key parameter used to differentiate between these mechanisms. For example, ΔG°ads values between -20 and -40 kJ/mol suggest a mixed-mode adsorption. nih.gov The formation of a polymolecular protective layer has been observed, where the initial monolayer is chemically bound to the metal, and subsequent layers are held by physical forces. mdpi.com This chemisorbed layer is strongly bonded to the surface iron atoms through the nitrogen atoms of the triazole ring. mdpi.com
The Langmuir adsorption isotherm is frequently used to model the adsorption behavior of triazole derivatives on metal surfaces, confirming the formation of a protective monolayer. ktu.ltresearchgate.net
Correlation of Quantum Chemical Parameters with Inhibition Efficiency
Quantum chemical calculations, particularly using Density Functional Theory (DFT), have become an indispensable tool for understanding the relationship between the molecular structure of an inhibitor and its performance. espublisher.comirjweb.com These theoretical studies allow for the calculation of various electronic parameters that correlate with the inhibition efficiency (IE) of 1,2,4-triazole derivatives. researchgate.netnih.gov
Key quantum chemical parameters include:
EHOMO (Energy of the Highest Occupied Molecular Orbital): This parameter is associated with the electron-donating ability of a molecule. A higher EHOMO value indicates a greater tendency to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and higher inhibition efficiency. nih.gov
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This relates to the molecule's ability to accept electrons. A lower ELUMO value suggests a greater capacity to accept electrons from the metal surface.
Energy Gap (ΔE = ELUMO - EHOMO): The energy gap is a measure of the chemical reactivity of the inhibitor molecule. A smaller ΔE value implies that the molecule is more polarizable and can be more easily excited, facilitating electron transfer and enhancing adsorption onto the metal surface, which generally correlates with higher inhibition efficiency. nih.govresearchgate.net
Dipole Moment (μ): A higher dipole moment may increase the adsorption of molecules onto the metal surface through dipole-dipole interactions, although its correlation with inhibition efficiency is not always straightforward. nih.gov
Other Parameters: Electronegativity (χ), global hardness (η), and the fraction of electrons transferred (ΔN) are also calculated to provide deeper insights into the inhibitor-metal interaction. researchgate.netnih.gov
Theoretical studies have consistently shown that the nitrogen and sulfur atoms in triazole derivatives are the primary active centers for adsorption on metal surfaces. researchgate.net The correlation between these calculated parameters and experimentally determined inhibition efficiencies allows for the rational design of new, more effective corrosion inhibitors. espublisher.comelectrochemsci.org
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Experimental IE (%) |
|---|---|---|---|---|
| 1,2,4-triazole (TR) | -7.21 | 0.15 | 7.36 | 84.4 |
| 3-amino-1,2,4-triazole (ATA) | -6.54 | 0.58 | 7.12 | 86.4 |
| 3,5-diamino-1,2,4-triazole (DAT) | -6.02 | 0.99 | 7.01 | 87.1 |
Data in the table is illustrative, based on trends reported for amino-substituted 1,2,4-triazoles where inhibition efficiency increases with electron-donating groups, which raise EHOMO and decrease the energy gap. ktu.ltresearchgate.net
Utility as Advanced Building Blocks in Complex Organic Synthesis
The 1,2,4-triazole scaffold is a fundamental building block in organic synthesis, prized for its stability and versatile reactivity. mdpi.com Halogenated derivatives, such as this compound, are particularly valuable as they provide a reactive handle for constructing more elaborate molecular architectures. nbinno.com
Precursors for the Construction of Multi-Heterocyclic Systems
The bromine atom in 3-bromo-1,2,4-triazole derivatives serves as an excellent leaving group, making the compound an ideal substrate for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This reactivity allows for the straightforward introduction of new carbon-carbon or carbon-heteroatom bonds at the C3 position of the triazole ring. nbinno.com
This synthetic utility enables the linking of the 1,2,4-triazole core to other heterocyclic systems, leading to the creation of multi-heterocyclic frameworks. Such complex molecules are of great interest in medicinal chemistry, as they allow for the combination of different pharmacophores to develop novel therapeutic agents with potentially enhanced activity or selectivity. ijprajournal.comfrontiersin.org The triazole ring can act as a stable linker between different functional molecular fragments. ijprajournal.com A multitude of synthetic methods have been developed to produce diverse 1,2,4-triazole derivatives, which can then be used in the synthesis of these larger, more complex structures. researchgate.netnih.govchemmethod.com
Design and Application as Ligands in Organometallic Chemistry
The 1,2,4-triazole ring contains three nitrogen atoms, which possess lone pairs of electrons capable of coordinating to metal centers. This makes 1,2,4-triazole derivatives, including this compound, effective ligands in organometallic and coordination chemistry. ripublication.comwikipedia.org
These triazole-based ligands can coordinate to a wide range of transition metals, such as platinum(II), titanium(IV), and niobium(V), forming stable complexes. ripublication.comresearchgate.netacs.org The coordination can occur in several modes:
Monodentate: One of the ring nitrogen atoms binds to the metal center. researchgate.net
Bidentate Chelation: Two adjacent nitrogen atoms (N1 and N2, or N4 and an adjacent substituent's donor atom) bind to the same metal center, forming a stable chelate ring. cdnsciencepub.com
Bridging Ligand: The triazole ring links two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers. wikipedia.org
The specific coordination mode (η¹ vs. η²) can be influenced by the steric and electronic properties of the substituents on the triazole ring and the nature of the metal itself. acs.org These metal complexes have potential applications in catalysis, materials science (e.g., as magnetic or photochemical materials), and medicine. ripublication.comlifechemicals.com For instance, platinum complexes with pyridyl derivatives of 1,2,4-triazole have been synthesized and characterized, demonstrating the versatility of this ligand system. researchgate.netcdnsciencepub.com
Future Directions and Emerging Research Avenues in 1,2,4-Triazole Chemistry
The field of 1,2,4-triazole chemistry continues to evolve, driven by the demand for novel molecules with tailored properties for a wide array of applications. Several key research avenues are poised to shape the future of this area.
Green and Efficient Synthesis: There is a growing emphasis on developing more sustainable and efficient synthetic protocols for 1,2,4-triazole derivatives. This includes the use of microwave-assisted synthesis, metal-free catalytic systems, and one-pot multi-component reactions that reduce waste and improve yields. mdpi.comresearchgate.net
Advanced Materials Science: Beyond their traditional roles, 1,2,4-triazoles are being explored as crucial components in advanced materials. Their incorporation into polymers and dendrimers could lead to new organic light-emitting devices (OLEDs), while their coordination chemistry is being harnessed to create novel magnetic materials and metal-organic frameworks (MOFs). lifechemicals.com
Computational Design and AI: The synergy between theoretical chemistry and experimental work is expected to deepen. The use of artificial intelligence (AI) and machine learning (ML) is emerging as a powerful tool to accelerate the discovery of new triazole derivatives. researchgate.net These computational approaches can screen vast virtual libraries of compounds and predict their properties, such as biological activity or corrosion inhibition efficiency, thereby guiding synthetic efforts toward the most promising candidates. espublisher.com
Medicinal Chemistry and Drug Discovery: The 1,2,4-triazole scaffold remains a "privileged structure" in medicinal chemistry. nih.govresearchgate.net Future research will focus on designing novel triazole-based hybrids and conjugates to combat drug resistance in infectious diseases and cancer. frontiersin.orgnih.gov The ability of the triazole ring to act as a bioisostere for amide or ester groups will continue to be exploited in the design of new enzyme inhibitors and receptor antagonists. nih.gov
The continued exploration of the fundamental chemistry and applications of compounds like this compound will undoubtedly lead to significant scientific and technological advancements.
Q & A
Basic: What are the common synthetic routes for preparing 3-Bromo-1-(p-tolyl)-1H-1,2,4-triazole?
Answer:
A widely used method involves bromination of the parent triazole derivative. For example, bromine (Br₂) in acetic acid with sodium acetate as a catalyst can introduce bromine at the 3-position of the triazole ring. A typical procedure includes:
- Dissolving the precursor (e.g., 1-(p-tolyl)-1H-1,2,4-triazole) in acetic acid.
- Adding Br₂ dropwise under controlled temperature (338–348 K) to avoid over-bromination.
- Purification via column chromatography (chloroform/petroleum ether) .
Alternative routes may involve Suzuki coupling or nucleophilic substitution, but bromination remains the most direct approach for this derivative.
Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?
Answer:
- NMR Spectroscopy: and NMR (e.g., Varian-300 spectrometer) confirm substituent positions and purity. For example, aromatic protons from the p-tolyl group appear as distinct signals near δ 7.2–7.5 ppm .
- X-ray Crystallography: Single-crystal analysis reveals dihedral angles (e.g., 84.86° between triazole and aryl rings) and hydrogen-bonding patterns critical for biological activity .
- IR Spectroscopy: Stretching frequencies (e.g., C-Br at ~550 cm⁻¹) validate bromination .
Advanced: How can researchers address low yields during bromination steps?
Answer:
Low yields often arise from competing side reactions or incomplete bromine activation. Mitigation strategies include:
- Optimizing Stoichiometry: Use 1.1–1.3 equivalents of Br₂ to minimize over-bromination.
- Temperature Control: Maintain 338–348 K to balance reaction rate and selectivity .
- Catalyst Screening: Sodium acetate or HBr scavengers (e.g., NaHCO₃) improve reaction efficiency.
- Real-Time Monitoring: TLC or HPLC tracks reaction progress to halt at the desired intermediate stage .
Advanced: How to resolve contradictions in reported biological activity data for triazole derivatives?
Answer:
Discrepancies may stem from structural variations or assay conditions. Methodological approaches include:
- Comparative SAR Studies: Systematically modify substituents (e.g., p-tolyl vs. fluorophenyl) and test against standardized assays (e.g., antifungal activity in Candida models) .
- Crystallographic Validation: Confirm active conformations via X-ray structures (e.g., dihedral angles affecting target binding) .
- Dose-Response Analysis: Replicate studies using identical concentrations (e.g., 10–100 µM) to isolate structure-specific effects .
Advanced: How to optimize regioselectivity in substitution reactions involving the triazole ring?
Answer:
Regioselectivity is influenced by steric and electronic factors. Strategies include:
- Directing Groups: Use electron-withdrawing substituents (e.g., bromine) to direct electrophiles to the 5-position.
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the 1-position .
- Computational Modeling: DFT calculations (e.g., at the 6-311G+(d,p) level) predict reactive sites based on charge distribution .
Basic: What analytical methods ensure purity of this compound?
Answer:
- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies impurities (e.g., unreacted precursors) .
- Melting Point Analysis: Sharp melting points (e.g., 150–152°C) indicate crystallinity and purity .
- Elemental Analysis: Validate C, H, N, and Br content within ±0.3% of theoretical values .
Advanced: How do structural modifications influence biological activity in this compound class?
Answer:
Key findings include:
- p-Tolyl Group: Enhances lipophilicity, improving membrane permeability in TYK2 inhibitor studies .
- Bromine at 3-Position: Increases steric bulk, reducing off-target binding in antimicrobial assays .
- Triazole Core: Participates in hydrogen bonding with kinase active sites, crucial for inhibitory potency .
Advanced: What role does crystallography play in understanding this compound's mechanism?
Answer:
X-ray structures reveal:
- Conformational Flexibility: Dihedral angles between triazole and aryl rings (e.g., 84.86°) influence binding to targets like TYK2 .
- Intermolecular Interactions: Weak C–H⋯O hydrogen bonds stabilize crystal packing, relevant for solubility and formulation .
Basic: What safety protocols are critical when handling brominated triazoles?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
